molecular formula C10H14MgN2Na2O9 B1591386 EDTA.Mg.2Na.4H2O CAS No. 29932-54-5

EDTA.Mg.2Na.4H2O

Cat. No. B1591386
CAS RN: 29932-54-5
M. Wt: 376.51 g/mol
InChI Key: IFRDBGYJSLDMHQ-UHFFFAOYSA-J
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Description

EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .


Synthesis Analysis

Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .


Molecular Structure Analysis

The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .


Chemical Reactions Analysis

EDTA.Mg.2Na.4H2O plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .


Physical And Chemical Properties Analysis

EDTA.Mg.2Na.4H2O is a white solid that is highly soluble in water .

Mechanism of Action

Target of Action

Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .

Mode of Action

EDTA.Mg.2Na.4H2O interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .

Biochemical Pathways

The primary biochemical pathway affected by EDTA.Mg.2Na.4H2O is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .

Pharmacokinetics

The resulting complexes are then likely eliminated via urinary excretion .

Result of Action

The molecular and cellular effects of EDTA.Mg.2Na.4H2O’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EDTA.Mg.2Na.4H2O. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .

Safety and Hazards

EDTA.Mg.2Na.4H2O can cause serious eye irritation and may be harmful if inhaled. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

EDTA.Mg.2Na.4H2O has been studied for its potential in producing porous carbons with micropores and mesopores, making it a promising candidate for producing carbon-based materials without templates or activators .

properties

IUPAC Name

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLBRFLUZXNZAU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20MgN2Na2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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